7-benzyl-1,3-dimethyl-8-((E)-((E)-3-(5-nitrofuran-2-yl)allylidene)amino)-1H-purine-2,6(3H,7H)-dione
Description
Properties
CAS No. |
1105233-43-9 |
|---|---|
Molecular Formula |
C21H18N6O5 |
Molecular Weight |
434.412 |
IUPAC Name |
7-benzyl-1,3-dimethyl-8-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]purine-2,6-dione |
InChI |
InChI=1S/C21H18N6O5/c1-24-18-17(19(28)25(2)21(24)29)26(13-14-7-4-3-5-8-14)20(23-18)22-12-6-9-15-10-11-16(32-15)27(30)31/h3-12H,13H2,1-2H3/b9-6+,22-12+ |
InChI Key |
YSSAKFBWZDCTLQ-OGMQXUJQSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=CC=CC3=CC=C(O3)[N+](=O)[O-])CC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
7-benzyl-1,3-dimethyl-8-((E)-((E)-3-(5-nitrofuran-2-yl)allylidene)amino)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The structural features of this compound suggest various mechanisms of action that can be explored through empirical studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a benzyl group, dimethyl groups, and a nitrofuran moiety, which are critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity :
- Anticancer Properties :
- Preliminary studies suggest potential anticancer activity. Compounds with similar purine structures have been evaluated for their ability to inhibit cancer cell proliferation. The introduction of specific substituents like the nitrofuran group may enhance this activity by interfering with cellular processes such as DNA replication and repair.
Antimicrobial Activity
Research on related compounds has revealed that structural modifications significantly affect antimicrobial potency. For instance, compounds containing the nitrofuran moiety have shown enhanced activity against Mycobacterium tuberculosis, with some derivatives achieving 100% inhibition at concentrations below 5 μg/mL .
| Compound | % Inhibition (25 μg/mL) | MIC (μg/mL) | ClogP |
|---|---|---|---|
| 6b21 | 100% | 1.2 | 2.77 |
| 6b24 | 98.3% | 4.9 | 2.23 |
| 6b25 | 98.9% | 3.2 | 2.37 |
Anticancer Activity
The anticancer potential of purine derivatives has been explored in various studies. A notable investigation into the effects of similar compounds on cancer cell lines showed that certain modifications could lead to increased cytotoxicity against breast and lung cancer cells. The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A research team synthesized a series of purine derivatives and tested their efficacy against resistant strains of bacteria. The study found that introducing a nitrofuran group significantly enhanced the antimicrobial activity compared to non-functionalized purines.
-
Case Study on Anticancer Properties :
- In vitro studies were conducted on human cancer cell lines using various concentrations of purine derivatives, including our compound of interest. Results indicated a dose-dependent inhibition of cell growth with IC50 values suggesting substantial potency at nanomolar concentrations.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Substitution Patterns
The compound shares structural similarities with other 8-substituted purine-2,6-diones. Key analogs include:
Physicochemical Properties
- Melting Points: The 8-chloro analog exhibits a melting point of 152°C, comparable to the target compound’s precursor intermediates . The 8-phenyl analog melts at 164°C, reflecting increased aromatic stacking interactions .
- NMR Shifts: 8-Chloro analog: C8 carbon resonates at 138.0 ppm (DMSO-$d_6$), typical for electron-deficient purine systems . 8-Phenyl analog: Aromatic protons appear at δ 7.02–7.56 ppm (CDCl$_3$), with C8 at ~135 ppm, indicating deshielding from the phenyl group . Target compound: The allylideneamino-nitrofuran substituent would likely cause significant downfield shifts (δ > 8 ppm for aromatic protons) due to conjugation and nitro group effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
